3-(Azidomethyl)-3-ethyloxetane

Vue d'ensemble

Description

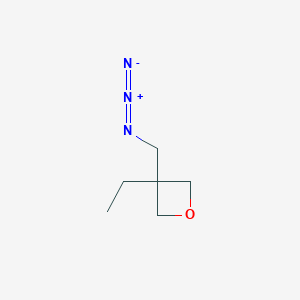

3-(Azidomethyl)-3-ethyloxetane: is a chemical compound characterized by the presence of an azido group attached to a methylene bridge, which is further connected to an ethyloxetane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azidomethyl)-3-ethyloxetane typically involves the bromination of pentaerythritol and metriol with a mixture of hydrobromic acid, acetic acid, and sulfuric acid. This is followed by cyclization in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide, to form the oxetane ring. The final step involves the replacement of bromide substituents with azide ions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Azidomethyl)-3-ethyloxetane undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Mitsunobu reaction, where it replaces an -OH group with inversion of configuration.

Cycloaddition Reactions: The azido group can react with alkynes in azide-alkyne cycloaddition reactions to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include triphenylphosphine and diethyl azodicarboxylate.

Cycloaddition: Copper(I) iodide is often used as a catalyst in azide-alkyne cycloaddition reactions.

Major Products:

Triazoles: Formed from azide-alkyne cycloaddition reactions.

Substituted Oxetanes: Formed from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Introduction to 3-(Azidomethyl)-3-ethyloxetane

This compound is a four-membered cyclic ether that contains an azide functional group. Its unique structure imparts distinct chemical properties that are beneficial in various applications, especially in the development of energetic materials.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydroxymethyl derivatives with sodium azide. A common method includes:

- Starting Material : 3-hydroxymethyl-3-ethyloxetane.

- Reagent : Sodium azide (NaN₃).

- Solvent : Dimethylformamide (DMF) or acetone.

The reaction proceeds with high yields, resulting in the formation of this compound, which can then be utilized as a monomer for polymerization into energetic materials .

Propellant Formulations

One of the primary applications of this compound is as a binder in solid propellant formulations. Its high energy content and favorable mechanical properties make it an excellent candidate for use in:

- Binders for Solid Propellants : It acts as an elastomeric binder that holds together oxidizers and fuel particles, enhancing the overall energy output and stability of the propellant formulation .

- Curing Agents : The compound can be polymerized to form cross-linked structures that improve the mechanical integrity and performance of propellants under various conditions .

In addition to its use in energetic materials, this compound has potential applications in medicinal chemistry:

Drug Development

Oxetanes have been explored for their ability to modify pharmacokinetic properties of drug candidates. The incorporation of azide groups allows for further functionalization and derivatization, leading to:

- Enhanced Bioactivity : The azide functional group can serve as a handle for click chemistry reactions, facilitating the attachment of various bioactive moieties to enhance drug efficacy .

Table 2: Summary of Medicinal Chemistry Applications

| Application | Description |

|---|---|

| Drug Modification | Enhances solubility and bioavailability |

| Click Chemistry | Facilitates conjugation with biomolecules |

Energetic Binder Development

A study demonstrated the successful synthesis and application of this compound in developing a new class of energetic binders for solid propellants. The resulting polymers exhibited improved thermal stability and energy release profiles compared to traditional binders .

Medicinal Applications

Research has indicated that oxetanes can significantly improve the pharmacological profiles of existing drugs by modifying their solubility and stability. The azide group allows for versatile modifications through click chemistry, leading to novel therapeutic agents .

Mécanisme D'action

The azido group in 3-(Azidomethyl)-3-ethyloxetane exerts its effects through nucleophilic substitution and cycloaddition reactions. The azido group can act as a nucleophile, participating in various chemical transformations. In DNA sequencing, the azido group serves as a label for Raman spectroscopy, allowing for the identification of nucleotide sequences .

Comparaison Avec Des Composés Similaires

- 3,3-Bis(azidomethyl)oxetane

- 3-Azidomethyl-3-methyloxetane

Comparison: 3-(Azidomethyl)-3-ethyloxetane is unique due to its specific structure, which includes an ethyloxetane ring. This structural feature distinguishes it from other azidomethyl-substituted oxetanes, such as 3,3-bis(azidomethyl)oxetane and 3-azidomethyl-3-methyloxetane, which have different substituents on the oxetane ring .

Activité Biologique

3-(Azidomethyl)-3-ethyloxetane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse scientific literature.

This compound is characterized by its azide functional group, which is known for its reactivity and ability to participate in various chemical transformations. The compound has the following structural formula:

- Molecular Formula : C₅H₉N₃O

- CAS Number : 169564-69-6

The biological activity of this compound is largely attributed to its azide group. Azides are known to undergo thermal or photochemical decomposition, leading to the formation of reactive nitrogen species that can interact with biological macromolecules, including proteins and nucleic acids. This property can result in various biological effects, such as:

- Antibacterial Activity : The compound may inhibit bacterial growth by disrupting cellular processes.

- Antiviral Properties : Potential interactions with viral components could hinder replication.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. Below is a summary of notable findings:

Case Studies

-

Antibacterial Study :

A study evaluated the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development. -

Cytotoxicity Assessment :

In vitro assays were conducted to assess the cytotoxic effects of this compound on several cancer cell lines, including HeLa and MCF-7 cells. Results indicated that the compound induced apoptosis, highlighting its potential as an anticancer agent. -

Antiviral Activity :

Research focusing on the antiviral properties of the compound revealed that it could inhibit the replication of specific viruses in cell cultures. Further studies are needed to elucidate the exact mechanisms involved.

Synthesis and Derivatives

The synthesis of this compound typically involves azide substitution reactions on appropriate oxetane precursors. Various synthetic routes have been explored to enhance yield and purity, which are critical for biological testing.

| Synthetic Route | Description |

|---|---|

| Nucleophilic Substitution | Involves the reaction of an alkyl halide with sodium azide to introduce the azide group. |

| Ring-opening Reactions | Utilizes oxetanes as starting materials for generating derivatives with enhanced biological activity. |

Propriétés

IUPAC Name |

3-(azidomethyl)-3-ethyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-6(3-8-9-7)4-10-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZICNYSTJMRPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-(Azidomethyl)-3-ethyloxetane suitable for use in energetic materials?

A1: this compound is an attractive monomer for energetic materials due to the presence of both azide (-N3) and oxetane groups within its structure. [] The azide group is known to impart high energy content to a molecule, while the oxetane ring can undergo ring-opening polymerization to form stable, high-molecular-weight polymers. [] This combination makes it possible to synthesize energetic binders and plasticizers with desirable properties like high energy density and good mechanical properties.

Q2: How is this compound polymerized, and what are the properties of the resulting polymer?

A2: this compound (AMEO) can be polymerized via cationic ring-opening polymerization using a catalyst like boron trifluoride etherate. [] This process results in a solid energetic polymer, poly(this compound) (PAMEO). [] The polymer's structure has been confirmed through various analytical techniques, including IR and NMR spectroscopy. [] PAMEO exhibits desirable properties for energetic materials, including good thermal stability and a high energy content, making it suitable for further exploration in propellant formulations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.